ORIC-101 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR) [, ]. It is an orally bioavailable small molecule currently under clinical evaluation for its potential as an antineoplastic agent [, ]. ORIC-101 is being investigated for its ability to overcome resistance to chemotherapy and antiandrogen therapies in various cancer types [, ]. This compound is particularly promising for its reduced androgen receptor (AR) agonistic activity and improved cytochrome P450 2C8 (CYP2C8) and 2C9 (CYP2C9) inhibition profile compared to earlier GR antagonists [, ].
ORIC-101 exerts its antineoplastic activity by selectively binding to the glucocorticoid receptor (GR), preventing its activation [, ]. This action inhibits GR-mediated transcription of genes involved in cell proliferation, anti-apoptosis, and resistance mechanisms [, , , ]. By suppressing GR signaling, ORIC-101 sensitizes cancer cells to chemotherapy and antiandrogen therapies [, , , , ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7